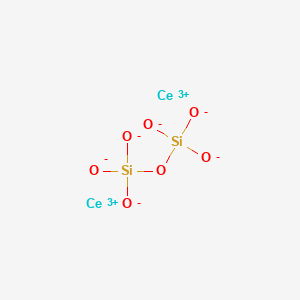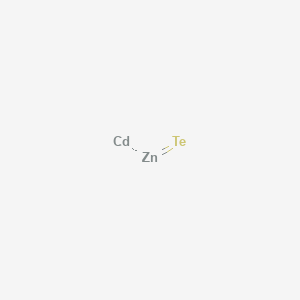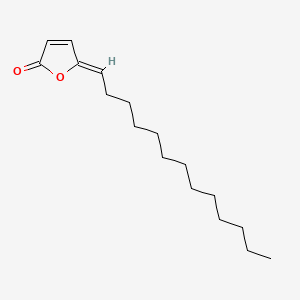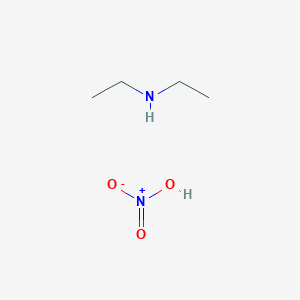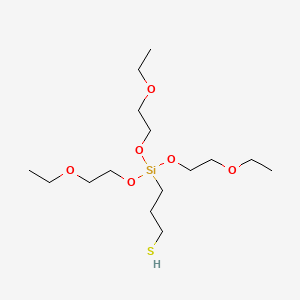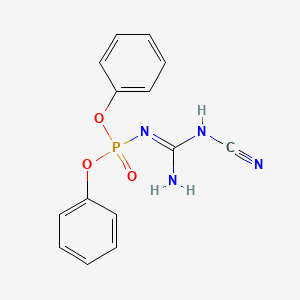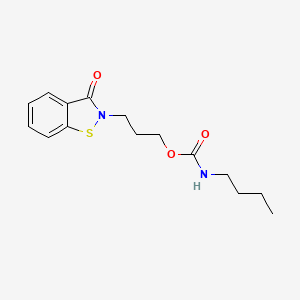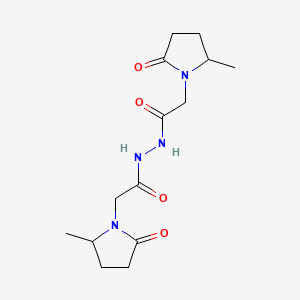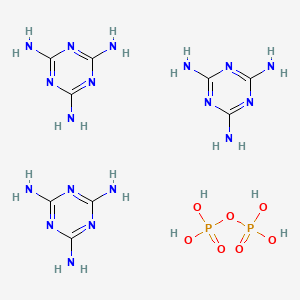
Titanium tris(3-methylbutan-1-olate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium tris(3-methylbutan-1-olate) is a chemical compound with the molecular formula C15H33O3Ti. It is also known as orthotitanic acid tetraisopentyl ester. This compound is part of the broader class of titanium alkoxides, which are widely used in various industrial and research applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Titanium tris(3-methylbutan-1-olate) can be synthesized through the reaction of titanium tetrachloride with 3-methylbutan-1-ol. The reaction typically occurs under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The general reaction is as follows:
TiCl4+3C5H12O→Ti(OC5H11)3+3HCl
The reaction is usually carried out in a solvent such as toluene or hexane, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of titanium tris(3-methylbutan-1-olate) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as fractional distillation.
化学反应分析
Types of Reactions
Titanium tris(3-methylbutan-1-olate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and other by-products.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium hydroxide and 3-methylbutan-1-ol.
Substitution: It can undergo substitution reactions where the alkoxide groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Hydrolysis: Water or aqueous solutions are used.
Substitution: Various ligands such as amines or phosphines can be used under controlled conditions.
Major Products
Oxidation: Titanium dioxide (TiO2)
Hydrolysis: Titanium hydroxide (Ti(OH)4) and 3-methylbutan-1-ol
Substitution: Titanium complexes with different ligands
科学研究应用
Titanium tris(3-methylbutan-1-olate) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance coatings, ceramics, and as a catalyst in various chemical reactions.
作用机制
The mechanism by which titanium tris(3-methylbutan-1-olate) exerts its effects involves the interaction of the titanium center with various substrates. The titanium atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
相似化合物的比较
Similar Compounds
- Titanium tetraisopropoxide
- Titanium tetrabutoxide
- Titanium tetraethoxide
Comparison
Titanium tris(3-methylbutan-1-olate) is unique due to its specific alkoxide groups, which impart distinct chemical properties such as solubility and reactivity. Compared to other titanium alkoxides, it may offer advantages in certain applications due to its steric and electronic effects.
属性
CAS 编号 |
97259-76-2 |
|---|---|
分子式 |
C15H33O3Ti |
分子量 |
309.29 g/mol |
IUPAC 名称 |
3-methylbutan-1-olate;titanium(3+) |
InChI |
InChI=1S/3C5H11O.Ti/c3*1-5(2)3-4-6;/h3*5H,3-4H2,1-2H3;/q3*-1;+3 |
InChI 键 |
HGSLOKPEFCHHQC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC[O-].CC(C)CC[O-].CC(C)CC[O-].[Ti+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


